5-Sulfanylpent-3-enoic acid
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Overview
Description
5-Sulfanylpent-3-enoic acid is an organic compound with the molecular formula C5H8O2S It is characterized by the presence of a sulfanyl group (-SH) attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylpent-3-enoic acid typically involves the introduction of a sulfanyl group into a pentenoic acid precursor. One common method is the thiol-ene reaction, where a thiol (R-SH) reacts with an alkene (C=C) under the influence of a radical initiator or UV light. The reaction conditions often include a solvent such as ethanol or acetonitrile and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 5-pentanethiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides (R-X) can yield alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), base catalysts
Major Products Formed:
Oxidation: 5-Sulfonylpent-3-enoic acid
Reduction: 5-Pentanethiol
Substitution: Alkylated derivatives of this compound
Scientific Research Applications
5-Sulfanylpent-3-enoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-sulfanylpent-3-enoic acid involves its interaction with molecular targets through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions, which are crucial in cellular signaling and regulation.
Comparison with Similar Compounds
- 3-Mercaptopropionic acid
- 2-Mercaptoacetic acid
- 4-Mercaptobutyric acid
Comparison: 5-Sulfanylpent-3-enoic acid is unique due to its pentenoic acid backbone, which provides additional reactivity compared to shorter-chain mercapto acids. The presence of the double bond in the pentenoic acid structure allows for additional reactions such as thiol-ene coupling, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-5-sulfanylpent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)3-1-2-4-8/h1-2,8H,3-4H2,(H,6,7)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGOXJETBCVIB-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCS)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CS)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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